Metamizole(1-)

Description

Historical Context of Academic Discovery and Early Investigations

The journey of metamizole (B1201355) research began with the pioneering work of German chemist Ludwig Knorr. In the 1880s, while attempting to synthesize quinine (B1679958) derivatives, Knorr discovered a new class of compounds: pyrazolones. wikipedia.orgbritannica.comrsc.org This led to the synthesis of antipyrine (B355649) in 1883, the first pyrazolone (B3327878) derivative with significant antipyretic and analgesic effects. britannica.come-bookshelf.deencyclopedia.com Building on this foundation, chemists at Hoechst AG synthesized a series of derivatives, including aminopyrine (B3395922) and melubrine. wikipedia.org Finally, in 1920, metamizole (also known as dipyrone) was synthesized by the German company Hoechst AG and was first marketed in 1922 under the trade name Novalgin. researchgate.netwikipedia.orgwikidoc.org

Early investigations into metamizole's properties classified it as a non-steroidal anti-inflammatory drug (NSAID) due to its observed analgesic and antipyretic effects, which were presumed to stem from the inhibition of cyclooxygenase (COX) enzymes, similar to other NSAIDs. tandfonline.comscispace.com Initial in vitro studies demonstrated that metamizole could inhibit COX activity. tandfonline.com This early perspective positioned metamizole within the established framework of NSAIDs, with its mechanism of action primarily attributed to the reduction of prostaglandin (B15479496) synthesis. tandfonline.compatsnap.com

Evolution of Research Perspectives on Metamizole(1-) Mechanisms

Over time, the initial understanding of metamizole as a typical NSAID was challenged by accumulating research findings. A significant shift in perspective occurred when studies revealed that metamizole possesses only weak anti-inflammatory properties at therapeutic doses, distinguishing it from classical NSAIDs. mdpi.comwikipedia.orgtandfonline.com This observation prompted a re-evaluation of its primary mechanism of action.

Subsequent research indicated that the analgesic effects of metamizole are likely mediated through a more complex and multifaceted mechanism than simple peripheral COX inhibition. mdpi.comhophonline.org The focus of investigation shifted towards its central nervous system (CNS) effects. wikipedia.org One hypothesis that gained traction was the inhibition of a specific COX isoenzyme found predominantly in the brain, known as COX-3. patsnap.comhophonline.orgfarbefirma.org This was proposed to explain its potent central analgesic and antipyretic actions with minimal peripheral anti-inflammatory activity. patsnap.com

Further research broadened the mechanistic scope beyond COX inhibition. The discovery that metamizole is a prodrug, rapidly hydrolyzed to its active metabolites 4-methylaminoantipyrine (4-MAA) and 4-aminoantipyrine (B1666024) (4-AA), was a crucial step. wikipedia.orgsci-hub.senih.gov The analgesic effect correlates with the plasma concentrations of these metabolites. nih.gov

In recent decades, research has implicated other signaling pathways in metamizole's effects. Evidence emerged suggesting its interaction with the endogenous cannabinoid system. efsm.onlinehophonline.orgpan.pl Studies demonstrated that the analgesic effects of metamizole could be reduced by antagonists of the CB1 cannabinoid receptor. pan.pl Another line of inquiry pointed towards the involvement of the opioidergic system, with some studies suggesting that metamizole's effects may be partially mediated through opioid receptors. mdpi.compatsnap.com

The following table summarizes the key milestones in the evolution of research on Metamizole(1-) mechanisms:

| Era | Key Research Focus/Hypothesis | Primary Proposed Mechanism |

|---|---|---|

| Early 20th Century | Initial classification and characterization. | Inhibition of cyclooxygenase (COX) enzymes, similar to NSAIDs. tandfonline.com |

| Mid-Late 20th Century | Recognition of weak anti-inflammatory effects and focus on central actions. | Inhibition of a central COX isoenzyme (COX-3). patsnap.comhophonline.org |

| Late 20th - Early 21st Century | Identification of active metabolites and exploration of non-COX pathways. | Action of active metabolites (4-MAA, 4-AA) on multiple targets. wikipedia.orgsci-hub.se |

| Contemporary Research | Investigation of cannabinoid, opioidergic, and other signaling systems. | Complex interactions with the endocannabinoid system (CB1 receptors) and opioidergic pathways. efsm.onlinehophonline.orgpan.pl |

Current Research Landscape and Unresolved Mechanistic Questions

Despite a century of research, the complete mechanism of action of metamizole remains to be fully elucidated. efsm.onlinemdpi.comgeneesmiddeleninformatiebank.nl The current research landscape is characterized by investigations into multiple, potentially interconnected, signaling pathways. It is now widely accepted that metamizole's effects cannot be attributed to a single mechanism but rather to a complex interplay of central and peripheral actions. hophonline.org

Key areas of ongoing research include:

Cyclooxygenase (COX) Inhibition: While early views of metamizole as a potent, non-selective COX inhibitor have been revised, the role of COX inhibition, particularly of COX-2 and the putative COX-3 in the CNS, continues to be explored. wikipedia.orgnih.govresearchgate.net Some studies suggest that while metamizole's affinity for COX-1 and COX-2 is weak compared to traditional NSAIDs, inhibition of COX-2 in the CNS could still be a significant contributor to its pharmacological effects. efsm.onlinenih.gov

Endocannabinoid System: A substantial body of evidence points to the involvement of the endocannabinoid system. efsm.onlinepan.pl Research suggests that the active metabolites of metamizole may be converted to arachidonoyl amides, which can act as agonists at cannabinoid receptors, particularly CB1 receptors. wikipedia.orgpan.plresearchgate.net The activation of CB1 receptors is thought to contribute to the descending pain inhibitory pathway. efsm.onlineefsm.online

Opioidergic System: The interaction with the endogenous opioidergic system is another active area of investigation. mdpi.compatsnap.com Some studies have shown that the analgesic effect of metamizole's active metabolite, 4-MAA, may involve the activation of κ-opioid receptors. mdpi.com

Nitric Oxide (NO) Signaling Pathway: More recent research has uncovered a role for the nitric oxide (NO) signaling pathway in the peripheral analgesic effects of metamizole. mdpi.comsci-hub.se It is hypothesized that metamizole may activate the PI3Kγ/AKT/nNOS/cGMP pathway, leading to a reduction in neuronal excitability. mdpi.comresearchgate.netnih.gov

Transient Receptor Potential (TRP) Channels: The modulation of TRP channels, which are involved in pain sensation, is also being explored. Some research indicates that metamizole's metabolites can activate and sensitize TRPA1 and TRPV1 channels. researchgate.net

The following table presents a summary of the currently investigated mechanisms of action for Metamizole(1-):

| Investigated Mechanism | Key Research Findings | Relevant Receptors/Pathways |

|---|---|---|

| COX Inhibition | Weak inhibition of COX-1 and COX-2 peripherally; potential for central COX-2 and COX-3 inhibition. efsm.onlinewikipedia.orgnih.gov | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), Cyclooxygenase-3 (COX-3). patsnap.comhophonline.org |

| Endocannabinoid System Activation | Active metabolites may form cannabinoid receptor agonists. wikipedia.orgpan.pl Analgesic effect reduced by CB1 antagonists. pan.pl | Cannabinoid Receptor 1 (CB1), Cannabinoid Receptor 2 (CB2). wikipedia.org |

| Opioidergic System Interaction | Potential activation of κ-opioid receptors by the active metabolite 4-MAA. mdpi.com | κ-opioid receptors. mdpi.com |

| Nitric Oxide Signaling | Activation of the PI3Kγ/AKT/nNOS/cGMP pathway in peripheral neurons. mdpi.comresearchgate.netnih.gov | PI3Kγ/AKT/nNOS/cGMP pathway. mdpi.com |

| TRP Channel Modulation | Metabolites may activate and sensitize TRPA1 and TRPV1 channels. researchgate.net | Transient Receptor Potential Ankyrin 1 (TRPA1), Transient Receptor Potential Vanilloid 1 (TRPV1). researchgate.net |

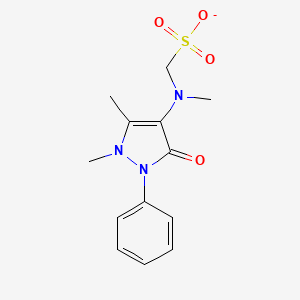

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16N3O4S- |

|---|---|

Molecular Weight |

310.35 g/mol |

IUPAC Name |

[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate |

InChI |

InChI=1S/C13H17N3O4S/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,18,19,20)/p-1 |

InChI Key |

LVWZTYCIRDMTEY-UHFFFAOYSA-M |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-] |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-] |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Metamizole 1 Action

Elucidation of Cyclooxygenase (COX) Isoform Interactions

Metamizole's interaction with the COX enzymes, which are key in prostaglandin (B15479496) synthesis, is a central aspect of its mechanism. However, its profile of COX inhibition differs significantly from that of traditional non-steroidal anti-inflammatory drugs (NSAIDs). drugbank.comefsm.online

Central Cyclooxygenase-3 (COX-3) Inhibition Pathways

A significant body of research suggests that metamizole's primary analgesic and antipyretic effects are mediated through the inhibition of a specific COX isoenzyme in the central nervous system (CNS) known as COX-3. scispace.compatsnap.commdpi.comwikipedia.org COX-3 is a splice variant of COX-1 and is predominantly found in the brain and spinal cord. wikipedia.orgpan.pl By inhibiting COX-3, metamizole (B1201355) is thought to reduce the synthesis of prostaglandins (B1171923), particularly prostaglandin E2 (PGE2), in the CNS. patsnap.commdpi.compan.pl This reduction in central PGE2 levels is believed to decrease the sensitivity of nociceptors, the sensory neurons that detect painful stimuli. mdpi.compan.pl

Prostaglandin Synthesis Inhibition Pathways: PG-Dependent and PG-Independent Mechanisms

Metamizole's influence on prostaglandin (PG) synthesis is multifaceted. While it does inhibit PG synthesis through its interaction with COX enzymes (a PG-dependent mechanism), some research suggests that this may not be the sole explanation for its analgesic effects. tandfonline.commdpi.com There is evidence to suggest that the analgesic effect of metamizole is not directly correlated with its ability to inhibit prostaglandin production. tandfonline.comnih.gov

Furthermore, studies have indicated that metamizole can block both PG-dependent and PG-independent pathways of fever, suggesting a distinct antipyretic mechanism compared to other COX inhibitors. scispace.comefsm.onlinepan.pl This dual action might contribute to its effectiveness in reducing fever. scispace.comefsm.online Some findings even propose that metamizole metabolites can directly impede hyperalgesia (an increased sensitivity to pain) induced by PGE2 through a COX-independent mechanism. nih.govmdpi.com

Endogenous System Modulations

Beyond its effects on the COX pathway, metamizole is also known to modulate the body's own pain-relieving systems, including the opioidergic and endocannabinoid systems. scispace.comresearchgate.netefsm.online

Endocannabinoid System and Cannabinoid Type 1 (CB1) Receptor Agonism

Growing evidence indicates that the endocannabinoid system plays a significant role in the mechanism of action of metamizole. scispace.comresearchgate.netefsm.online The active metabolite of metamizole, AA, has been associated with the activation of the cannabinoid receptor type 1 (CB1). drugbank.com This activation is believed to contribute to the analgesic effects of metamizole. efsm.onlineefsm.online Research suggests that metamizole's action in the periaqueductal gray (PAG) region of the brain, a key area for pain modulation, may be mediated by endocannabinoids. researchgate.net The active metabolites of metamizole, MAA and AA, can be converted into arachidonoyl amides, which can then act as agonists at CB1 receptors. nih.govpan.pl This interaction with the endocannabinoid system provides another pathway through which metamizole exerts its analgesic effects. mdpi.comresearchgate.netacs.org

Interactive Data Table: Metamizole's Mechanisms of Action

| Mechanism Category | Specific Mechanism | Key Findings |

| COX Isoform Interactions | Central COX-3 Inhibition | Primary mechanism for analgesia and antipyresis through reduced central PGE2 synthesis. scispace.compatsnap.commdpi.comwikipedia.org |

| Peripheral COX-1 & COX-2 Modulation | Weak inhibition compared to traditional NSAIDs, contributing to a better gastrointestinal safety profile. scispace.comresearchgate.netefsm.online | |

| Prostaglandin Synthesis Inhibition | Involves both PG-dependent and PG-independent pathways. scispace.comtandfonline.comefsm.online | |

| Endogenous System Modulations | Opioidergic System Activation | Analgesic effects can be blocked by naloxone, suggesting interaction with opioid receptors. scispace.compan.plfrontiersin.org |

| Endocannabinoid System & CB1 Agonism | The active metabolite AA activates CB1 receptors, contributing to analgesia. drugbank.comefsm.onlineefsm.online |

Glutamatergic System Interactions

Metamizole(1-) has been found to interact with the glutamatergic system, a key pathway in the transmission of pain signals in the central nervous system. ciencialatina.orgmacvetrev.mk Research suggests that metamizole may interfere with glutamate's role in central nociception. ciencialatina.org This interaction is considered one of the potential mechanisms contributing to its analgesic effects. macvetrev.mkfrontiersin.org The activation of the descending inhibitory pain control system is another mode of its analgesic action, which involves interplay with the glutamatergic system. macvetrev.mk

Nitric Oxide (NO) Signaling Pathway Involvement

The nitric oxide (NO) signaling pathway is implicated in the peripheral analgesic action of metamizole. mdpi.comanestezidergisi.com It is proposed that metamizole may activate this pathway, leading to a reduction in nociceptor sensitization. mdpi.comnih.gov One hypothesis suggests that metamizole facilitates the activation of the PI3Kγ/AKT/nNOS/cGMP pathway. mdpi.comnih.govresearchgate.net This cascade results in the hyperpolarization of primary sensory neuron terminals and a subsequent decrease in neuronal excitability. mdpi.comnih.gov

Some studies indicate that metamizole's activation of the l-arginine/NO/cGMP/K+ channel pathway, both peripherally and in the spinal cord, may be a delayed mechanism of action. nih.govresearchgate.net However, other research has shown that in certain contexts, such as gastric damage, metamizole can inhibit the NO/cGMP pathway and constitutive NOS (cNOS) activity. nih.gov

Cellular Signaling Pathways and Receptor Interactions

The cellular actions of Metamizole(1-) are mediated through its interaction with various signaling pathways and receptors.

The analgesic effect of metamizole has been linked to G-protein coupled receptor (GPCR) classes. researchgate.net For instance, metamizole can induce the relaxation of G protein-coupled receptor-mediated contractions. nih.govresearchgate.net This effect may stem from the inhibition of IP-mediated calcium release from intracellular stores. nih.gov It has been proposed that the active metabolites of metamizole might directly inhibit the activity of phospholipase C or indirectly inhibit GPCRs that activate this enzyme. viamedica.pl

The opening of ATP-sensitive potassium (KATP) channels is another recognized mechanism of metamizole's action. drugbank.comnih.gov This channel opening contributes to its analgesic and spasmolytic effects. viamedica.plviamedica.pl Studies have shown that metamizole acts as a KATP channel opener, which can inhibit contractions induced by substances like angiotensin II in smooth muscle. viamedica.plnih.gov The analgesic effect of its metabolite, MAA, is suggested to be mediated in part by the opening of these channels. drugbank.comnih.gov However, some research indicates that in certain experimental models, the peripheral antinociceptive effect of metamizole may involve the opening of large- and small-conductance Ca2+-activated K+ channels, but not ATP-sensitive K+ channels. nih.gov

| Pathway/Receptor | Proposed Effect of Metamizole(1-)/Metabolites | Supporting Evidence Context |

| Glutamatergic System | Interference with glutamate's role in central nociception. ciencialatina.org | Contribution to analgesic effects. macvetrev.mkfrontiersin.org |

| Nitric Oxide (NO) Signaling | Activation of the l-arginine/NO/cGMP/K+ channel pathway. nih.govresearchgate.net | Reduction of nociceptor sensitization. mdpi.comnih.gov |

| G-Protein Coupled Receptors (GPCRs) | Inhibition of GPCR-mediated contractions. nih.govresearchgate.net | Potential inhibition of phospholipase C activity. viamedica.pl |

| ATP-Sensitive Potassium (KATP) Channels | Opening of KATP channels. drugbank.comnih.gov | Contribution to analgesic and spasmolytic effects. viamedica.plviamedica.pl |

| Transient Receptor Potential Ankyrin-1 (TRPA-1) Receptor | Inhibition of TRPA-1 channel-mediated responses. frontiersin.org | Mediation of the analgesic action of pyrazolone (B3327878) derivatives. scielo.brscielo.br |

Activation of guanosine (B1672433) 3',5'-cyclic monophosphate (cGMP) is a key element in the signaling cascade of metamizole. drugbank.com The antihyperalgesic effect of the active metabolite MAA is thought to be mediated by cGMP activation. drugbank.comnih.gov This is often linked to the nitric oxide signaling pathway, where NO activates soluble guanylate cyclase, leading to the production of cGMP. researchgate.net The subsequent increase in cGMP can then activate cGMP-dependent protein kinase, resulting in effects like the opening of ATP-sensitive K+ channels. researchgate.net However, one study observed that metamizole reduced cGMP levels in the context of gastric damage, which was associated with an inhibition of constitutive NOS activity. nih.gov

Metamizole and its derivatives have been shown to modulate the Transient Receptor Potential Ankyrin-1 (TRPA-1) channel. viamedica.plfrontiersin.org Research indicates that the TRPA-1 channel mediates the analgesic action of dipyrone (B125322) (metamizole) and other pyrazolone derivatives. scielo.brscielo.br Specifically, these compounds have been found to selectively inhibit TRPA-1, which contributes to their pain-relieving effects. mdpi.com This modulation appears to be independent of prostaglandin production. mdpi.com The active metabolites of metamizole, 4-MAA and 4-AA, are known to activate and sensitize the nociceptive ion channels TRPA1 in a redox-dependent manner. viamedica.pl

Guanosine 3',5'-cyclic Monophosphate (cGMP) Activation Pathways

Investigations into Anti-Hyperalgesic Mechanisms of Metamizole(1-)

Metamizole, also known as dipyrone, is a non-opioid analgesic and antipyretic agent. drugbank.comnih.gov Its anti-hyperalgesic properties, the ability to reduce heightened sensitivity to pain, are complex and not fully elucidated. drugbank.comnih.gov Unlike conventional non-steroidal anti-inflammatory drugs (NSAIDs), its analgesic effects are not primarily dependent on its weak anti-inflammatory activity. drugbank.comnih.gov Research indicates that metamizole and its active metabolites, 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA), act through multiple pathways at both the peripheral and central nervous systems to counteract hyperalgesia. drugbank.comresearchgate.net These mechanisms involve the modulation of various signaling pathways, including those activated by glutamate (B1630785), inflammatory mediators, and the nitric oxide system.

Modulation of Glutamate-Induced Hyperalgesia

A significant component of metamizole's anti-hyperalgesic action appears to be its ability to interfere with glutamate-mediated nociceptive transmission. researchgate.netturkpsikiyatri.com Studies in animal models have demonstrated that metamizole can effectively reverse hyperalgesia induced by the administration of glutamate. researchgate.net This suggests a modulatory effect on the glutamatergic system. researchgate.netuni-muenchen.de

Further investigations into this mechanism have shown that metamizole can cause a significant, albeit partial, inhibition of [3H]glutamate binding in the cerebral cortical membranes of mice and rats. researchgate.net This indicates a direct or indirect interaction with glutamate binding sites. researchgate.netuni-muenchen.de The antinociceptive effect of dipyrone against glutamate-induced hyperalgesia has been observed following intraperitoneal, intrathecal, and intracerebroventricular administration, highlighting its action at peripheral, spinal, and supraspinal levels. researchgate.net Evidence also points to the involvement of metabotropic glutamatergic receptor pathways in the antinociceptive effect of dipyrone. turkpsikiyatri.com

Influence on Hyperalgesia Induced by Inflammatory Mediators

Metamizole's active metabolites, MAA and AA, have been shown to inhibit hyperalgesia induced by prostaglandin E2 (PGE2). drugbank.comnih.gov This effect occurs through a mechanism that is independent of cyclooxygenase (COX) inhibition, distinguishing it from typical NSAIDs. nih.govmdpi.com The metabolites appear to directly counteract the sensitizing effects of prostaglandins on nociceptors. nih.gov

Beyond prostaglandins, research indicates that metamizole can influence the broader inflammatory cascade that contributes to hyperalgesia. In a rat model of neuropathic pain, repeated administration of metamizole was found to diminish the expression of several pronociceptive interleukins (IL-1beta, IL-6, IL-18) and chemokines (CCL2, CCL4, CCL7) in the dorsal root ganglia (DRG). nih.gov This suggests that metamizole's analgesic effect in neuropathy is associated with the suppression of a wide range of inflammatory cytokines at the level of the primary sensory neuron. nih.gov While direct studies on metamizole's interaction with bradykinin (B550075) and substance P-induced hyperalgesia are less detailed, its impact on the downstream inflammatory signaling molecules they trigger, such as prostaglandins and cytokines, is a key part of its mechanism. slideshare.netnih.govpitt.edu

Involvement of the L-Arginine/Nitric Oxide (NO) Pathway

The role of the nitric oxide (NO) signaling pathway in metamizole's anti-hyperalgesic effect is complex, with some conflicting findings in the literature. Several studies suggest that the activation of the L-arginine/NO/cGMP pathway contributes to the peripheral and spinal analgesia induced by dipyrone. nih.govuni-muenchen.de This mechanism involves the stimulation of nitric oxide production, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent opening of ATP-sensitive potassium (K-ATP) channels, which can hyperpolarize sensory neurons and reduce their excitability. drugbank.comnih.gov

Conversely, other studies have reported that the antinociceptive action of dipyrone is not affected by inhibitors of the L-arginine-NO pathway or by blockers of K-ATP channels like glibenclamide. researchgate.netuni-muenchen.de These findings suggest that the NO pathway may not be the primary mechanism of action. researchgate.net More recent evidence proposes that the peripheral analgesic effect of dipyrone is dependent on the activation of the PI3Kγ/AKT signaling pathway, which is a known upstream activator of nitric oxide production in sensory neurons. nih.gov This suggests a more indirect role for nitric oxide, downstream of PI3Kγ/AKT activation.

Activation of Cannabinoid and Opioidergic Systems

There is growing evidence that metamizole's anti-hyperalgesic effects are mediated, in part, through the activation of endogenous analgesic systems. The active metabolite AA is associated with the activation of the cannabinoid receptor type 1 (CB1). drugbank.comnih.gov Activation of CB1 receptors can increase the activity of descending pain inhibitory pathways, contributing to analgesia. efsm.online Studies have shown that the antinociceptive effect of metamizole can be reduced by a CB1 receptor antagonist, supporting the involvement of endocannabinoids. researchgate.net

Furthermore, the metabolite 4-MAA has been found to rely on κ-opioid receptor activation for its anti-hyperalgesic effects. nih.gov Metamizole is also thought to affect central structures like the periaqueductal grey matter, leading to the release of endogenous opioids and the activation of descending inhibitory pathways. turkpsikiyatri.comuni-muenchen.de

Research Findings on Metamizole(1-) Anti-Hyperalgesic Mechanisms

Involvement of Signaling Pathways and Receptors

Metabolism and Pharmacokinetics Research of Metamizole 1 in Vitro and Preclinical Focus

Biotransformation Pathways and Metabolite Identification

The metabolic journey of metamizole (B1201355) begins with a non-enzymatic hydrolysis and proceeds through several enzymatic conversions, resulting in a series of metabolites. tandfonline.commdpi.com The primary active metabolites are 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (B1666024) (AA), while 4-Formylaminoantipyrine (B29614) (FAA) and 4-Acetylaminoantipyrine (AAA) are considered inactive. tandfonline.comresearchgate.net

Non-Enzymatic Hydrolysis to Primary Active Metabolites (e.g., 4-Methylaminoantipyrine (MAA))

Upon oral administration, metamizole is not absorbed in its original form. Instead, it undergoes rapid, non-enzymatic hydrolysis in the gastrointestinal tract. tandfonline.comcaymanchem.com This initial step converts metamizole into its first and primary active metabolite, 4-Methylaminoantipyrine (MAA). nih.govmdpi.comcaymanchem.com MAA is then readily and almost completely absorbed. tandfonline.commdpi.com

Enzymatic Conversion Pathways of Metamizole(1-) Metabolites (e.g., 4-Aminoantipyrine (AA), 4-Formylaminoantipyrine (FAA), 4-Acetylaminoantipyrine (AAA))

Following its formation and absorption, MAA is transported to the liver, where it serves as a substrate for further enzymatic reactions. mdpi.comresearchgate.net These reactions lead to the formation of other key metabolites:

4-Aminoantipyrine (AA): MAA is N-demethylated by cytochrome P450 (CYP) enzymes to form AA, another pharmacologically active metabolite. nih.govmdpi.com

4-Formylaminoantipyrine (FAA): Through a C-oxidation process, also mediated by CYP enzymes, MAA is converted to the inactive metabolite FAA. mdpi.commdpi.com

4-Acetylaminoantipyrine (AAA): The active metabolite AA can be further acetylated by the polymorphic N-acetyltransferase 2 (NAT2) system to form the inactive metabolite AAA. mdpi.commdpi.com

The metabolic pathway of metamizole is illustrated below: Metamizole -> 4-Methylaminoantipyrine (MAA) -> 4-Aminoantipyrine (AA) -> 4-Acetylaminoantipyrine (AAA) and 4-Methylaminoantipyrine (MAA) -> 4-Formylaminoantipyrine (FAA) nih.govresearchgate.net

Cytochrome P450 (CYP) Enzyme System Investigations

In vitro studies utilizing human liver microsomes and recombinant CYP-expressing systems (supersomes) have been instrumental in identifying the specific CYP isoforms involved in the metabolism of metamizole's metabolites. nih.govmedjpps.com

Role of CYP1A2 in N-Demethylation and Formylation of Metamizole(1-) Metabolites

Research has highlighted CYP1A2 as a key enzyme in the metabolism of MAA. nih.govresearchgate.net Experiments with supersomes have shown that CYP1A2 is the primary enzyme responsible for both the N-demethylation of MAA to AA and its oxidation to FAA. nih.govresearchgate.net While other CYPs contribute to N-demethylation, CYP1A2 plays a dominant role in both major metabolic pathways of MAA. nih.gov Interestingly, metamizole has also been found to be a weak inhibitor of CYP1A2 activity. nih.gov

Contribution of CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6 to Metamizole(1-) Metabolism

Several other CYP enzymes have been identified as contributors to the metabolism of metamizole's metabolites, primarily in the N-demethylation of MAA to AA.

CYP2C19: In vitro studies have consistently shown that CYP2C19 plays a significant role in the N-demethylation of MAA. nih.govmedjpps.comsu.edu.ly Some studies suggest it is the most important CYP enzyme for this reaction. medjpps.comsu.edu.ly The functional polymorphism of the CYP2C19 gene can modify the N-demethylation pathway. researchgate.net Metamizole has been observed to be a moderate inducer of CYP2C19. researchgate.netnih.gov

CYP2D6: This enzyme also contributes to the N-demethylation of MAA, although its contribution is generally considered less than that of CYP1A2 and CYP2C19. nih.govresearchgate.net

CYP2B6, CYP2C8, and CYP2C9: These enzymes have a measurable but generally minor role in the demethylation of MAA. nih.govdrugbank.com However, some research using human liver microsomes identified CYP2B6, CYP2C8, and CYP2C9 as important contributors to this process. nih.govresearchgate.net Metamizole is also known to be an inducer of CYP2B6 and a weak inducer of CYP2C9. nih.govknmp.nl

The varying results between studies using different in vitro systems (e.g., supersomes vs. human liver microsomes) highlight the complexity of fully elucidating these metabolic pathways. nih.gov

Myeloperoxidase Activity in Metabolite Formation

Beyond the hepatic CYP system, extrahepatic metabolism has also been proposed. nih.gov In vitro studies have suggested that myeloperoxidase (MPO), an enzyme present in neutrophil granulocytes, can also contribute to the N-demethylation of MAA to AA. nih.govnih.gov This suggests that a portion of MAA metabolism may occur outside the liver. nih.gov In the presence of the MPO substrate hydrogen peroxide, MAA showed complex interactions, reducing cytotoxicity at lower concentrations but increasing it at higher concentrations in HL60 cells, a granulocyte precursor cell line. researchgate.net

N-Acetyltransferase 2 (NAT2) Polymorphism and Metabolite Acetylation Research

The metabolism of metamizole involves several key enzymatic steps, one of which is significantly influenced by genetic variability in the N-Acetyltransferase 2 (NAT2) enzyme. aacrjournals.org Metamizole is a prodrug that is non-enzymatically hydrolyzed to its primary active metabolite, 4-methylaminoantipyrine (4-MAA). drugbank.comresearchgate.net 4-MAA is then demethylated to a second active metabolite, 4-aminoantipyrine (4-AA). drugbank.comresearchgate.net The NAT2 enzyme is responsible for the subsequent acetylation of 4-AA to the inactive metabolite 4-acetylaminoantipyrine (4-AAA). aacrjournals.orgdrugbank.comtandfonline.com

Genetic polymorphisms in the NAT2 gene lead to distinct phenotypes in the population, broadly categorized as rapid, intermediate, and slow acetylators. researchgate.netfrontiersin.org These differences in acetylation capacity can significantly alter the metabolic profile of metamizole. nih.gov Slow acetylators, who possess NAT2 alleles that result in reduced enzyme function (such as NAT25, NAT26, and NAT27), exhibit a decreased ability to acetylate 4-AA. tandfonline.comfrontiersin.orgnih.gov Consequently, individuals with a slow acetylator phenotype show a lower metabolic ratio of 4-AAA to 4-AA. tandfonline.com Studies have demonstrated that homozygous slow acetylators, particularly those with the NAT26/6 genotype, have significantly lower acetylation ratios compared to rapid (NAT24/*4) and intermediate acetylators. tandfonline.com

Research has linked the NAT2 slow acetylator phenotype to a higher risk of developing hypersensitivity reactions to metamizole. tandfonline.com This is attributed to the altered balance of metabolites, potentially leading to higher concentrations of the pharmacologically active 4-AA or other reactive intermediates. researchgate.netnih.gov Pharmacogenetic analyses of patients who experienced metamizole-induced agranulocytosis have revealed a high prevalence of the NAT2 slow acetylator phenotype, suggesting that impaired acetylation is a contributing factor to this severe adverse reaction. researchgate.netnih.gov

| NAT2 Genotype | Acetylator Phenotype | Acetylation Ratio (4-AAA / 4-AA) (Mean ± SD) |

|---|---|---|

| NAT24/4 | Rapid | 16.0 ± 10.1 |

| NAT24/5 | Intermediate | 10.7 ± 8.6 |

| NAT24/6 | Intermediate | 11.1 ± 7.1 |

| NAT25/5 | Slow | 6.83 ± 3.91 |

| NAT26/6 | Slow | 5.19 ± 3.68 |

Data sourced from a study on NAT2 acetylation polymorphisms. tandfonline.com

Enzyme Induction and Inhibition Profiling in Preclinical Models

Metamizole and its primary metabolite, 4-MAA, have been identified as broad inducers of cytochrome P450 (CYP) enzymes. nih.govnih.gov This induction is primarily mediated through the activation of the Constitutive Androstane (B1237026) Receptor (CAR, NR1I3), a key nuclear receptor that regulates the expression of genes involved in drug metabolism. nih.govresearchgate.netfrontiersin.org In vitro studies using HepaRG cells, including cells with knockouts of specific nuclear receptors, have demonstrated that the induction of CYP enzymes by 4-MAA is dependent on CAR, not the Pregnane X Receptor (PXR). nih.govnih.gov Some earlier research had suggested a phenobarbital-like indirect mechanism, as metamizole did not appear to be a direct ligand for CAR or PXR, but more recent findings confirm its action via CAR activation. nih.govresearchgate.net

The induction profile of metamizole is extensive, affecting several key drug-metabolizing enzymes. In preclinical and clinical studies, metamizole has been shown to be a moderate inducer of CYP2B6, CYP2C19, and CYP3A4, and a weak inducer of CYP2C9. nih.govnih.govresearchgate.net This was confirmed in a clinical study where treatment with metamizole led to significant decreases in the area under the plasma concentration-time curve (AUC) for probe substrates of these enzymes. nih.govnih.gov For instance, the AUC for midazolam (a CYP3A4 substrate) decreased by 68%, and the AUC for omeprazole (B731) (a CYP2C19 substrate) decreased by 66%. nih.govnih.gov The principal metabolite, 4-MAA, has been shown to increase the mRNA expression of CYP2B6, CYP2C9, CYP2C19, and CYP3A4 in HepaRG cells. nih.govnih.gov

In addition to its inductive effects, metamizole also exhibits weak inhibitory properties against CYP1A2. nih.govnih.gov A clinical study demonstrated a 1.79-fold increase in the AUC of caffeine, a CYP1A2 substrate, following metamizole administration, indicating inhibition of this enzyme pathway. nih.govnih.gov

| Enzyme | Effect | Magnitude of Effect (Change in Substrate AUC) |

|---|---|---|

| CYP1A2 | Weak Inhibition | 1.79-fold increase (Caffeine) |

| CYP2B6 | Moderate Induction | 79% decrease (Efavirenz) |

| CYP2C9 | Weak Induction | 22% decrease (Flurbiprofen) |

| CYP2C19 | Moderate Induction | 66% decrease (Omeprazole) |

| CYP2D6 | No Alteration | N/A |

| CYP3A4 | Moderate Induction | 68% decrease (Midazolam) |

Data sourced from a clinical study using a phenotyping cocktail approach. nih.govnih.gov

In Vitro Pharmacokinetic Modeling and Enzyme Kinetics of Metamizole(1-) Metabolites

The biotransformation of metamizole's primary active metabolite, 4-MAA, to the secondary active metabolite, 4-AA, is a critical step in its metabolic pathway. medjpps.com This reaction is an N-demethylation process mediated by cytochrome P450 enzymes. medjpps.comtu-braunschweig.de In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have been crucial in identifying the specific isoforms responsible and characterizing their kinetic parameters. medjpps.commedjpps.com

Research has consistently shown that CYP2C19 is the most important enzyme in the N-demethylation of 4-MAA. medjpps.comtu-braunschweig.desu.edu.ly Studies using baculovirus-expressed human CYPs have demonstrated that CYP2C19 has the highest intrinsic clearance (Vmax/Km) for this reaction. medjpps.commedjpps.com While CYP2C19 plays the primary role, other enzymes such as CYP1A2 and CYP2D6 also contribute to the formation of 4-AA, albeit to a lesser extent. medjpps.comtu-braunschweig.denih.gov

Enzyme kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), have been determined for this metabolic step. In human liver microsomes, the mean Km for the demethylation of 4-MAA to 4-AA has been reported to be approximately 154-251 µmol/L, with a Vmax of around 143-144 pmol/mg/min. tu-braunschweig.desu.edu.ly Detailed kinetic studies with individual recombinant enzymes provide a clearer picture of each enzyme's contribution and efficiency. CYP2C19 exhibits the highest catalytic efficiency for this transformation. tu-braunschweig.demedjpps.com

| Enzyme | Vmax (pmol/pmol CYP/min) | Km (µmol/L) | Intrinsic Clearance (Vmax/Km) |

|---|---|---|---|

| CYP2C19 | 29.3 | 328 | 0.092 |

| CYP2D6 | 3.7 | 138 | 0.027 |

| CYP1A2 | 8.1 | 317 | 0.026 |

| CYP1A1 | 2.6 | 150 | 0.017 |

| CYP2C8 | 3.9 | 245 | 0.016 |

| CYP2A6 | 3.8 | 260 | 0.015 |

| CYP2E1 | 2.3 | 169 | 0.014 |

| CYP2C9 | 2.2 | 216 | 0.010 |

| CYP3A4 | 1.6 | 315 | 0.005 |

Preclinical Studies and Mechanistic Model Systems for Metamizole 1 Research

In Vitro Cellular Models for Mechanistic Elucidation

In vitro models are crucial for dissecting the specific cellular pathways affected by metamizole (B1201355) and its metabolites.

Research on the human glioblastoma cell line U-87 MG has revealed a dual, concentration-dependent effect of metamizole sodium. researchgate.netwcrj.net High concentrations (e.g., 1000 µg/mL) exhibit cytotoxic effects, leading to an inhibition of cancer cell growth. researchgate.net Conversely, lower concentrations (e.g., 10 to 50 µg/mL) have been observed to have a proliferative effect on the same cell line. researchgate.net This biphasic response highlights the complexity of metamizole's interaction with cancer cells. researchgate.net Studies have evaluated these cytotoxic and proliferative effects over various incubation periods, typically 24, 48, and 72 hours, using methods like the WST-8 assay to determine cell viability. researchgate.net

Table 1: Effect of Metamizole Sodium on U-87 MG Glioblastoma Cell Proliferation

| Concentration (µg/mL) | Effect | Reference |

|---|---|---|

| 1000 | Cytotoxic (Inhibits growth) | researchgate.net |

| 100 | Cytotoxic | researchgate.net |

| 50 | Proliferative | researchgate.net |

| 25 | Proliferative | researchgate.net |

| 12.5 | Proliferative | researchgate.net |

| 10 | Proliferative | researchgate.net |

This table is based on data from in vitro studies on the U-87 MG cell line.

The influence of metamizole on pro-angiogenic factors has been investigated in the context of glioblastoma, given that angiogenesis is critical for tumor progression. researchgate.netyok.gov.tr Studies using U-87 MG cells have measured the levels of secreted Vascular Endothelial Growth Factor (VEGF), Matrix Metalloproteinase-9 (MMP-9), and Substance P (SP) in the cell culture medium following treatment with metamizole. researchgate.netwcrj.net

While some changes were observed, the results were not always statistically significant. researchgate.net For instance, at a 24-hour incubation, a 1 µg/mL dose of metamizole caused a slight increase in Substance P release. researchgate.net In another instance, 25 µg/mL and 12.5 µg/mL concentrations led to a 1.35-fold and 1.34-fold increase in MMP-9 levels, respectively, after 48 hours, though this was not statistically significant. researchgate.net Molecular docking studies suggest that metamizole sodium may interact at a low rate with the VEGF receptor (VEGFR2) and the Neurokinin 1 receptor (for Substance P), but does not appear to have an interaction region with the MMP-9 receptor. researchgate.netwcrj.net

Table 2: Observed Changes in Pro-Angiogenic Factors from U-87 MG Cells Treated with Metamizole

| Factor | Metamizole Concentration (µg/mL) | Incubation Time (hours) | Observed Change (Fold Increase vs. Control) | Statistical Significance | Reference |

|---|---|---|---|---|---|

| Substance P | 1 | 24 | 1.03 | Not Significant | researchgate.net |

| VEGF | 1 | 24 | 4.13 | Not specified | yok.gov.tr |

| VEGF | 25 | 24 | 1.68 | Not specified | yok.gov.tr |

| MMP-9 | 25 | 48 | 1.35 | Not Significant | researchgate.net |

| MMP-9 | 12.5 | 48 | 1.34 | Not Significant | researchgate.net |

This table summarizes findings from ELISA-based measurements of secreted factors.

The mechanism of metamizole-associated toxicity, particularly its link to agranulocytosis, has been explored using the human promyelocytic leukemia cell line, HL60, which serves as a model for granulocyte precursors. mdpi.comnih.gov Research indicates that while metamizole's main metabolite, 4-methylaminoantipyrine (MAA), is not toxic on its own, it forms reactive metabolites in the presence of heme iron. mdpi.comnih.gov

The combination of MAA and hemin (B1673052) was found to be significantly more potent in depleting cellular adenosine (B11128) triphosphate (ATP) than hemin alone. mdpi.comnih.gov This ATP depletion is a key feature of the observed toxicity and occurs before the loss of plasma membrane integrity. mdpi.com The underlying mechanism involves the impairment of glycolysis; the MAA/hemin combination inhibits the glycolytic pathway and reduces the expression of the enzyme pyruvate (B1213749) kinase. mdpi.comnih.gov This effect on glycolysis can be mitigated by the radical scavenger N-acetylcysteine. nih.gov Interestingly, mitochondrial function, as measured by oxygen consumption, was actually increased, possibly as a compensatory reaction to the failure of glycolysis. mdpi.comnih.gov

The potential hepatotoxicity of metamizole has been assessed using the human hepatic stellate cell line, LX-2. nih.govresearchgate.net Studies have investigated the cytotoxic and pro-apoptotic effects of metamizole and its primary metabolites, 4-methylaminoantipyrine (4-MAA) and 4-aminoantipyrine (B1666024) (4-AA). nih.govresearchgate.netdntb.gov.ua

Using the MTT assay to measure cell viability, researchers found that metamizole causes a dose-dependent decrease in the viability of LX-2 cells. nih.govresearchgate.net The metabolites, particularly 4-AA and 4-MAA, demonstrated the greatest cytotoxic effects, inducing significant apoptosis at a concentration of 1000 µg/mL. nih.govresearchgate.net Flow cytometry analysis confirmed these findings, distinguishing between live, apoptotic, and necrotic cells following treatment. researchgate.net These results suggest that metamizole and its metabolites can directly cause liver cell damage. nih.govresearchgate.net

Table 3: Cytotoxicity of Metamizole and its Metabolites on LX-2 Liver Cells

| Compound | Concentration (µg/mL) | Effect | Method of Analysis | Reference |

|---|---|---|---|---|

| Metamizole | 100 - 1000 | Dose-dependent decrease in cell viability | MTT Assay | nih.govresearchgate.netresearchgate.net |

| 4-MAA | 1000 | Marked apoptosis and cytotoxicity | MTT Assay, Flow Cytometry | nih.govresearchgate.net |

| 4-AA | 1000 | Marked apoptosis and cytotoxicity | MTT Assay, Flow Cytometry | nih.govresearchgate.net |

This table is based on data from in vitro studies on the LX-2 cell line.

The effects of metamizole have also been evaluated in cell lines relevant to the respiratory system. In studies using the A549 human lung carcinoma cell line, metamizole inhibited cell proliferation in a dose-dependent manner. tandfonline.comnih.gov This antiproliferative effect was associated with an arrest of the cell cycle in the G1-phase. tandfonline.comnih.gov However, in other epithelial-derived cancer cells, such as the HeLa cell line, metamizole did not induce significant apoptosis or inhibit proliferation. tandfonline.comnih.gov Another study showed that while metamizole did not significantly affect HeLa cell viability, it did suppress the migration of these cells. tandfonline.com These findings indicate that the cytotoxic and antiproliferative effects of metamizole can be cell-type specific.

Liver Cell Line Viability and Apoptosis Research (e.g., LX-2 cells)

Animal Models for Pharmacodynamic Research

Animal models, primarily in rodents, are essential for studying the integrated physiological and pharmacological effects of metamizole (pharmacodynamics) in a whole organism. tandfonline.com In rats, the pain-induced functional impairment model (PIFIR) has been used to assess the antinociceptive effects of metamizole, both alone and in combination with other analgesics like morphine. nih.gov These studies have confirmed the potentiation of antinociceptive effects when metamizole is co-administered with morphine. nih.gov

In mice, the writhing test, which involves inducing abdominal constrictions with an irritant like acetic acid, is a common model to evaluate analgesic efficacy. ciencialatina.org Studies using this model have investigated the development of tolerance to metamizole's analgesic effect after repeated administration. ciencialatina.org Pharmacodynamic research in animal models also extends to studying drug interactions. For example, co-administration of metamizole with certain selective serotonin (B10506) reuptake inhibitors (SSRIs) has been shown to increase its antinociceptive effect in mice. geneesmiddeleninformatiebank.nl Furthermore, a sepsis model in mice, induced by peritoneal contamination and infection, has been used to compare the efficacy and immunomodulatory effects of metamizole with other analgesics, finding that metamizole provided effective pain relief. frontiersin.org

Acute and Chronic Antinociceptive Effect Studies in Rodents

Metamizole, also known as dipyrone (B125322), has demonstrated significant antinociceptive properties in various rodent models of pain. nih.govnih.gov Studies in rats have shown that metamizole can effectively reduce pain in models of neuropathic pain, such as that induced by chronic constriction injury (CCI) of the sciatic nerve. nih.gov Repeated administration of metamizole has been found to diminish the development of both tactile and thermal hypersensitivity in these models. nih.gov This suggests that metamizole's analgesic effects extend beyond acute pain to chronic pain states. nih.gov

In addition to neuropathic pain, metamizole has been shown to be effective in models of inflammatory pain. For instance, it has been shown to reduce tactile hypersensitivity in inflammatory pain models like those induced by formalin and carrageenan. nih.gov The antinociceptive effects of metamizole are believed to be mediated through multiple mechanisms, including the inhibition of central cyclooxygenase (COX) enzymes and activation of the opioidergic and cannabinoid systems. nih.gov Co-administration of metamizole with morphine has been shown to produce superadditive antinociceptive effects in rats. nih.gov Furthermore, research indicates that metamizole can relieve pain by influencing cytokine levels in the dorsal root ganglia. nih.gov

The writhing test in mice, a model of visceral pain, has also been used to evaluate the analgesic effects of metamizole. ciencialatina.org These studies have provided further evidence for its antinociceptive capabilities. ciencialatina.org However, some studies have noted the development of analgesic tolerance to metamizole with repeated administration in this model. ciencialatina.org In anesthetized rats, metamizole has been shown to inhibit nociceptive responses evoked by ureter stimulation, indicating a direct antinociceptive action on pain of ureteric origin. nih.gov

Table 1: Summary of Antinociceptive Effects of Metamizole in Rodent Models

| Animal Model | Pain Type | Key Findings |

|---|---|---|

| Wistar Rats (CCI model) | Neuropathic | Diminished tactile and thermal hypersensitivity. nih.gov |

| Rats (Formalin/Carrageenan) | Inflammatory | Reduced tactile hypersensitivity. nih.gov |

| Rats | General Nociception | Superadditive antinociceptive effects with morphine. nih.gov |

| BALB/c Mice (Writhing test) | Visceral | Demonstrated analgesic effects; potential for tolerance. ciencialatina.org |

| Anesthetized Rats | Ureteric | Inhibited nociceptive responses to ureter stimulation. nih.gov |

Animal Models of Sepsis: Immunomodulation and Inflammatory Pathway Research

In animal models of sepsis, metamizole has been investigated for its immunomodulatory and anti-inflammatory effects. A study using a peritoneal contamination and infection (PCI) sepsis model in C57BL/6J mice found that both metamizole and meloxicam (B1676189) effectively relieved pain. frontiersin.orgnih.govnih.gov However, unlike meloxicam, metamizole did not reduce the mortality of septic mice. frontiersin.orgnih.govnih.gov

Interestingly, the study revealed that meloxicam treatment was associated with an increased bacterial burden in the blood and peritoneal lavage fluid, a response not observed with metamizole. frontiersin.orgnih.gov This suggests that while both drugs provide analgesia, they have different impacts on the host's ability to clear bacteria during sepsis. frontiersin.org In high IL-6 responding mice, meloxicam treatment was linked to reduced levels of circulating IL-10 and IL-1β compared to the non-analgesic septic group. frontiersin.orgnih.gov In contrast, in low IL-6 responders, meloxicam increased circulating MCP-1 levels. frontiersin.orgnih.gov Metamizole was concluded to be a safe and effective non-opioid alternative for pain control in this non-surgical sepsis model, as it did not appear to have the same immunosuppressive features as meloxicam that could impair bacterial clearance. frontiersin.orgnih.govresearchgate.net

Models for Studying Antipyretic Mechanisms (e.g., LPS-induced fever models)

Metamizole is recognized for its potent antipyretic (fever-reducing) properties. nih.govpan.pl Its mechanisms of action in reducing fever have been studied in models such as lipopolysaccharide (LPS)-induced fever. nih.gov Research suggests that metamizole can block both prostaglandin (B15479496) (PG)-dependent and PG-independent pathways of fever induced by LPS. nih.gov This indicates a distinct profile of antipyretic action compared to non-steroidal anti-inflammatory drugs (NSAIDs), which primarily act by inhibiting PG synthesis. nih.gov While the antipyretic effect of dexketoprofen (B22426) has been described in animal models, metamizole remains a commonly used agent for fever. medintensiva.org

Animal Model Strain-Specific Responses and Habituation to Metamizole(1-)

Studies have revealed that the response to and acceptance of metamizole can vary between different strains of mice. nih.govresearchgate.netresearchgate.net An exploratory study comparing the voluntary intake of metamizole-supplemented drinking water in C57BL/6J, BALB/c, and NSG mice found significant differences. nih.govresearchgate.net While C57BL/6J and BALB/c mice showed only a marginal reduction in body weight and seemed to adapt to the taste of metamizole, NSG mice exhibited a significant loss in body weight and a reduction in drinking behavior. nih.govresearchgate.netresearchgate.net This suggests a strain-specific habituation to the taste of metamizole, with NSG mice being less able to accustom themselves to it. nih.govresearchgate.net

These findings are important for the design of animal studies where analgesia is provided via drinking water, as the strain of mouse used can influence the actual dose of the drug consumed. nih.govresearchgate.net Another study investigating the effects of metamizole in a cerulein-induced acute pancreatitis model in C57BL/6J and FVB/N mouse strains found that oral administration of metamizole protected the mice from abdominal pain without affecting the course of the disease. nih.gov This indicates that in these strains, metamizole can be an effective analgesic without interfering with the specific disease model being studied. nih.gov

Molecular Docking and Computational Modeling Studies

Receptor Binding Predictions (e.g., VEGFR-2, Neurokinin-1, CB1)

Molecular docking studies have been employed to predict the binding potential of metamizole to various receptors. One study investigated the interaction of metamizole with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Neurokinin-1 (NK-1) receptors. researchgate.net The results suggested that metamizole has the potential to interact with both of these receptors, with an estimated free binding energy of -4.60 kcal/mol for VEGFR-2. researchgate.net Another study indicated that the analgesic effects of metamizole's active metabolite, 4-amino-antipyrine (AA), are associated with the activation of the cannabinoid receptor type 1 (CB1). drugbank.comnih.gov This is supported by findings that the CB1 receptor inverse agonist AM-251 can reduce the analgesic effects of metamizole. wikipedia.org Furthermore, the activation of the CB1 receptor is thought to enhance the descending pain inhibitory pathway. efsm.onlineefsm.online

Table 2: Predicted Receptor Binding Interactions of Metamizole

| Receptor | Predicted Interaction | Significance |

|---|---|---|

| VEGFR-2 | Potential to interact. researchgate.net | May have implications for angiogenesis. researchgate.net |

| Neurokinin-1 (NK-1) | Potential to interact. researchgate.net | Could be relevant to pain and inflammation pathways. researchgate.net |

| Cannabinoid (CB1) | Activated by active metabolite (AA). drugbank.comnih.gov | Contributes to analgesic effects. wikipedia.orgefsm.onlineefsm.online |

Enzyme Interaction Modeling (e.g., COX enzymes, CYPs)

The interaction of metamizole with cyclooxygenase (COX) enzymes has been a subject of considerable research. While it is classified as a non-opioid analgesic, its inhibition of COX-1 and COX-2 is weak compared to traditional NSAIDs. efsm.onlineefsm.online Some reports suggest that metamizole may inhibit COX-3 with a higher affinity than COX-1 or COX-2. nih.gov Molecular modeling of the complexes between 4-methylaminoantipyrine (the major active metabolite of metamizole) and COX-1 or COX-2 has suggested a common binding mode to both isoforms. nih.gov However, the inhibitory profiles in intact cells are markedly different. nih.gov

Metamizole is also known to interact with cytochrome P450 (CYP) enzymes. researchgate.netscilit.com It is considered a broad CYP inducer, acting as a moderate to strong inducer of CYP3A4, CYP2B6, and CYP2C19, and a weak inducer of CYP2C9. researchgate.netscilit.comnih.govnih.gov Conversely, it acts as a weak to moderate inhibitor of CYP1A2. researchgate.netscilit.comnih.gov The induction of CYP enzymes by metamizole's main metabolite, 4-MAA, is believed to be mediated through the constitutive androstane (B1237026) receptor (CAR). nih.govnih.gov Metamizole's rapid hydrolysis to its active metabolite 4-methyl-amino-antipyrine (MAA) is a key step, with MAA being further metabolized by enzymes like CYP3A4. drugbank.comnih.gov

Chemical Synthesis and Derivative Research of Metamizole 1

Historical and Modern Synthesis Pathways of Metamizole(1-)

Metamizole (B1201355), also known as dipyrone (B125322), was first synthesized in 1920 by the German company Hoechst AG and was introduced to the market in 1922 under the trade name Novalgin. wikipedia.orgfrontiersin.orgwikidoc.orghophonline.org Historically, the synthesis originated from the work of Ludwig Knorr, who synthesized phenazone (antipyrine) in the 1880s. wikipedia.org Subsequent work at Hoechst led to derivatives like aminopyrine (B3395922) and melubrine. wikipedia.org Metamizole itself was synthesized as a more soluble methyl derivative of melubrine. wikipedia.org

The modern synthesis of Metamizole and its precursors often begins with antipyrine (B355649). A common pathway to its key intermediate, 4-aminoantipyrine (B1666024) (4-AA), involves the nitrosation of antipyrine, followed by reduction of the resulting nitroso-antipyrine. google.comgoogle.com One described method involves reacting antipyrine with a sulfuric acid solution and then with sodium nitrite (B80452) solution in a nitrosation reactor. google.com Following the nitrosation, the intermediate is processed to yield 4-AA. google.com

From 4-aminoantipyrine (4-AA), another crucial intermediate, 4-methylaminoantipyrine (4-MAA), can be synthesized. A one-step methylation process using dimethyl carbonate as the methylating agent in an ionic liquid medium has been reported to convert 4-AA to 4-MAA. google.com The final step to create Metamizole (sodium [(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonate) involves the condensation of 4-MAA with formaldehyde (B43269) and sodium bisulfite. ajrconline.org

Synthesis and Characterization of Active Metabolites of Metamizole(1-)

Metamizole is a prodrug, meaning it is inactive until it is converted into its active forms within the body. geneesmiddeleninformatiebank.nlnih.gov After administration, it is rapidly and non-enzymatically hydrolyzed, primarily in the gastric juice, to its main active metabolite, 4-methylaminoantipyrine (4-MAA). hophonline.orgnih.govnih.govnih.gov This metabolite is then further metabolized in the liver to another active metabolite, 4-aminoantipyrine (4-AA). geneesmiddeleninformatiebank.nlnih.gov These two are considered the primary contributors to Metamizole's effects. nih.gov

The synthesis of these metabolites for research purposes is well-established. As mentioned previously, 4-aminoantipyrine (4-AA) can be synthesized from antipyrine through nitrosation and reduction. google.com Numerous studies utilize 4-AA as a starting material for synthesizing new derivatives, such as Schiff bases, by reacting it with various aldehydes. nih.govmdpi.comchemrevlett.com The synthesis of 4-methylaminoantipyrine (4-MAA) can be achieved via the methylation of 4-AA. google.com

Characterization of these synthesized metabolites is typically performed using standard analytical techniques. For instance, novel derivatives of 4-aminoantipyrine have been characterized using Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (¹H-NMR), and electron ionization mass spectrometry (EI-MS) to confirm their chemical structures. nih.gov

Table 1: Active Metabolites of Metamizole(1-)

| Metabolite Name | Abbreviation | Activity |

|---|---|---|

| 4-methylaminoantipyrine | 4-MAA | Active |

| 4-aminoantipyrine | 4-AA | Active |

| 4-formylaminoantipyrine (B29614) | 4-FAA | Inactive |

| 4-acetylaminoantipyrine | 4-AAA | Inactive |

Design and Synthesis of Novel Metamizole(1-)-Derived Compounds

A significant area of research has been the creation of novel compounds by combining Metamizole's structure with other active molecules. One such compound is Metamorphine, a morphine-metamizole adduct. nih.govresearchgate.net This compound was first identified as a product of a drug interaction in patient-controlled analgesia (PCA) pumps containing a mixture of morphine and metamizole. acs.orguni-freiburg.de

The synthesis of Metamorphine is achieved through a Mannich condensation reaction. nih.govacs.orguni-freiburg.de In this process, Metamizole first degrades to yield its primary active metabolite, 4-MAA, and formaldehyde. acs.orguni-freiburg.de These two molecules then form an iminium ion, which facilitates an electrophilic substitution on the phenolic ring of morphine at the C2 position. researchgate.netuni-freiburg.de This results in the formation of Metamorphine, which incorporates a phenazone-derived aminomethyl group into the morphine structure. uni-freiburg.de Researchers have optimized the synthesis, finding that a 5:1 mass ratio of metamizole sodium to morphine hydrochloride trihydrate provides a fast reaction time and complete conversion. uni-freiburg.de

The structure of the synthesized Metamorphine has been rigorously confirmed. Analytical methods including high-performance liquid chromatography with ultraviolet detection (HPLC-UV), nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS) have been employed to verify its identity. researchgate.netacs.orguni-freiburg.de The spectral data of the lab-synthesized compound matched that of the adduct produced in the PCA pumps, confirming they are identical. researchgate.net

Following its synthesis, Metamorphine has undergone pharmacological characterization to understand its biological activity. nih.govacs.orgacs.org A key finding is that Metamorphine binds strongly to the μ-opioid receptor (MOR), with a reported inhibitory constant (Ki) of 3.0 nM. nih.govacs.orguni-freiburg.de Functional assays have demonstrated that it activates both the G-protein and β-arrestin pathways, which are crucial for opioid signaling. nih.govacs.orgacs.org

In studies investigating its inflammatory interaction, Metamorphine did not show significant activity on the release of tumor necrosis factor (TNF). nih.govacs.orguni-freiburg.deacs.org This is in contrast to Metamizole itself, which can induce a dose-dependent increase in LPS-induced TNF release. uni-freiburg.de This suggests that the structural modification in Metamorphine may hinder its interaction with cyclooxygenase enzymes, potentially removing the anti-inflammatory and antipyretic effects associated with the parent drug. acs.orguni-freiburg.de While the metabolite of the parent compound Metamizole, 4-aminoantipyrine (AA), has been associated with the activation of cannabinoid receptor type 1 (CB1), specific testing of Metamorphine's activity at cannabinoid receptors has not been the focus of the primary characterization studies, which have centered on its potent opioid receptor agonism. drugbank.comefsm.onlineprolekare.cz

Table 2: Pharmacological Characterization of Metamorphine

| Parameter | Value | Pathway/Receptor |

|---|---|---|

| Ki | 3.0 nM | μ-opioid receptor (MOR) |

| EC50 (G-protein activation) | 0.169 μM | G-protein pathway |

| EC50 (β-arrestin recruitment) | 3.06 μM | β-arrestin pathway |

| TNF Release Interaction | No significant activity | Inflammatory Cytokine |

Metamorphine: Synthesis via Mannich Condensation and Structural Confirmation

Stability and Degradation Product Research of Metamizole(1-) in Controlled Environments

The stability of Metamizole(1-) is a critical factor, as it is a prodrug that degrades to become active. Research shows that it is sensitive to its environment, particularly pH, temperature, and light. geneesmiddeleninformatiebank.nl The primary degradation pathway is hydrolysis, which occurs spontaneously in aqueous solutions and is more rapid in acidic conditions. researchgate.netacs.orguni-freiburg.de This hydrolysis yields 4-methylaminoantipyrine (4-MAA). acs.orguni-freiburg.de In vitro, the half-life of Metamizole can be as short as 16 minutes. geneesmiddeleninformatiebank.nldrugbank.com

Controlled stability studies have been performed under various conditions. For example, long-term stability has been tested at 25°C/60% RH and accelerated stability at 40°C/75% RH. geneesmiddeleninformatiebank.nlgoogle.com The compound shows the least decomposition at pH values above 7.8. researchgate.net Degradation has been shown to follow pseudo-first-order kinetics under specific enzymatic conditions. researchgate.net

Forced degradation studies subject the compound to stress conditions such as acid, base, oxidation, UV light, and heat to identify potential degradation products. ajrconline.org Analysis using techniques like UPLC-MS/MS and Raman spectroscopy confirms that the main degradation products are the metabolites 4-MAA and 4-AA. researchgate.netresearchgate.netresearchgate.net These studies are essential for ensuring the quality and stability of pharmaceutical formulations containing Metamizole. researchgate.net

Advanced Analytical Methodologies in Metamizole 1 Research

Chromatographic Techniques for Metabolite Separation and Quantification

Chromatographic methods are fundamental in the analysis of Metamizole(1-) and its metabolites, providing the necessary separation for accurate quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a cornerstone for the simultaneous determination of Metamizole(1-) and its metabolites. akademiamedycyny.plscispace.com This technique is widely applied for quantifying the main active metabolites, 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (B1666024) (AA), in biological fluids like human plasma. akademiamedycyny.pl

Validation of HPLC-UV methods is critical and typically includes parameters such as linearity, precision, accuracy, selectivity, and recovery. akademiamedycyny.pl For instance, a validated method demonstrated linearity for MAA in the concentration range of 0.1 to 10.0 µg/ml and for AA from 0.05 to 1.5 µg/ml. akademiamedycyny.pl The recovery rates for this method were high, reaching 99% for MAA and 83% for AA. akademiamedycyny.pl

Several studies have developed and validated HPLC-UV methods for the analysis of Metamizole(1-) and its metabolites in various contexts. One such method was developed for the simultaneous determination of tramadol, metamizole (B1201355), ropivacaine, and bupivacaine, along with the metamizole metabolite 4-methylaminoantipyrine (4-MAA). oup.com Chromatographic separation was achieved on a C-18 column with a mobile phase of ACN–methanol (B129727)–water adjusted to pH 3.0, and detection at 230 nm. oup.com To prevent the rapid hydrolysis of metamizole to 4-MAA, 0.5 mg/mL of sodium sulfite (B76179) was added to the aqueous component of the mobile phase. oup.com

Another study focused on the compatibility of dihydralazine (B103709) and metamizole, employing a validated HPLC-UV method to quantify the drugs. mdpi.com Metamizole was quantified using a Phenyl-Hexyl column with a mobile phase of methanol and K2HPO4 buffer (pH 6.8), with detection at 254 nm. mdpi.com

The table below summarizes the conditions and findings of a representative HPLC-UV method for Metamizole(1-) and its metabolites.

| Parameter | Details |

| Analytes | Metamizole (MTZ), 4-methylaminoantipyrine (4-MAA), Tramadol (TMD), Ropivacaine (RPV), Bupivacaine (BPV) oup.com |

| Column | C-18 oup.com |

| Mobile Phase | Acetonitrile–methanol–water (10:25:65 v/v) with 0.05M NaH2PO4, pH 3.0 oup.com |

| Flow Rate | 0.8 mL/min oup.com |

| Detection | UV-Diode Array at 230 nm oup.com |

| Linearity Range (MTZ) | 4.1–140.0 mg/L oup.com |

| Key Finding | Addition of Na2SO3 was necessary to prevent rapid hydrolysis of MTZ to 4-MAA. oup.com |

Gas Chromatography-Mass Spectrometry (GC-MSD)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique employed in Metamizole(1-) research. It offers high sensitivity and specificity, particularly for identifying and quantifying thermally stable and volatile compounds. However, the analysis of Metamizole(1-) by GC-MS can be challenging due to its thermal instability. sciepub.com Injection of Metamizole(1-) into a GC-MS system often results in its thermal decomposition, yielding products such as dimethylaminoantipyrine. sciepub.comsciepub.com

Despite this, GC-MS has been used to detect Metamizole(1-) and its related products like antipyrine (B355649), 4-aminoantipyrine, and 4-methylaminoantipyrine. sciepub.com The limit of detection (LOD) for Metamizole(1-) using GC-MS has been reported to be as low as 1 µmol/L. sciepub.comsciepub.com A portable quadrupole-based GC-MS system has been validated for the identification of noramidopyrine (B29613), a marker for metamizole, among other substances. researchgate.net

The table below outlines key aspects of GC-MS analysis for Metamizole(1-).

| Parameter | Details |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) sciepub.com |

| Challenge | Thermal decomposition of Metamizole(1-) during analysis. sciepub.com |

| Decomposition Product | Dimethylaminoantipyrine sciepub.comsciepub.com |

| Limit of Detection (LOD) | 1 µmol/L sciepub.comsciepub.com |

| Application | Identification of noramidopyrine as a marker for metamizole. researchgate.net |

Spectroscopic and Spectrophotometric Approaches

Spectroscopic and spectrophotometric methods provide valuable information regarding the concentration and structure of Metamizole(1-) and its derivatives.

UV-VIS Spectrophotometry with Multivariate Calibration (e.g., Partial Least Squares (PLS) modeling)

UV-VIS spectrophotometry, when combined with multivariate calibration methods like Partial Least Squares (PLS), offers a rapid and simple alternative to chromatographic techniques for the simultaneous quantification of Metamizole(1-) in multi-component pharmaceutical formulations. tbzmed.ac.irnih.govnih.govresearchgate.net This approach is particularly useful for quality control purposes, avoiding the need for complex separation steps. nih.gov

In this method, the UV spectra of mixtures containing Metamizole(1-) and other active ingredients are recorded. nih.gov A PLS model is then developed using a calibration set of samples with known concentrations. nih.govresearchgate.net The model establishes a correlation between the spectral data and the concentrations of the components, which is then used to predict the concentrations in unknown samples. nih.govresearchgate.net

Studies have shown that this method can achieve high accuracy, with coefficients of determination (R²) greater than 0.99 for the relationship between actual and predicted values. nih.govresearchgate.net The results obtained by UV-VIS spectrophotometry with PLS modeling have been shown to be comparable to those obtained by HPLC, with no significant statistical difference. nih.govresearchgate.net

The table below presents the performance of a UV-VIS spectrophotometry with PLS modeling method.

| Parameter | Details |

| Technique | UV-VIS Spectrophotometry with Partial Least Squares (PLS) modeling tbzmed.ac.irnih.govnih.govresearchgate.net |

| Application | Simultaneous quantitative analysis of Metamizole(1-) in multi-component mixtures. tbzmed.ac.irnih.govnih.govresearchgate.net |

| Advantage | Avoids laborious separation steps required in chromatography. tbzmed.ac.irnih.govnih.govresearchgate.net |

| Accuracy (R²) | > 0.99 nih.govresearchgate.net |

| Comparison | Results are comparable to those from HPLC methods. nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Metamizole(1-) and its metabolites. elte.huelte.huresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR techniques, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, provide detailed information about the molecular structure at an atomic level. elte.huelte.hu

¹H-NMR spectroscopy, in particular, is noted for its high reproducibility, speed, and the ability to analyze samples without derivatization. elte.hufarmaciajournal.com It has been successfully used to characterize the decomposition of Metamizole(1-) to its active metabolite, methylaminoantipyrine (MAA), under different pH conditions. elte.hu The aromatic protons of Metamizole(1-) typically appear in the region of 7.34 - 7.50 ppm in the ¹H-NMR spectrum. farmaciajournal.com

The table below highlights the application of NMR spectroscopy in Metamizole(1-) research.

| Technique | Application | Key Findings |

| ¹H NMR, ¹³C NMR, 2D NMR | Structural elucidation of Metamizole(1-) and its metabolites. elte.huelte.huresearchgate.net | Provides detailed atomic-level structural information. elte.huelte.hu |

| ¹H NMR | Characterization of Metamizole(1-) decomposition to methylaminoantipyrine (MAA). elte.hu | Aromatic protons of Metamizole(1-) are observed at 7.34 - 7.50 ppm. farmaciajournal.com |

Electrochemical Detection Methods for Metamizole(1-) and its Metabolites

Electrochemical methods offer a rapid, sensitive, and cost-effective approach for the detection and quantification of Metamizole(1-). sciepub.comsciepub.com These techniques are based on the electrochemical oxidation or reduction of the analyte at an electrode surface. acs.org

Various electrochemical methods, including cyclic voltammetry (CV), amperometry (AM), and differential pulse voltammetry (DPV), have been applied to Metamizole(1-) analysis. sciepub.comdergipark.org.tr Different types of electrodes, such as glassy carbon electrodes, boron-doped diamond electrodes, and modified electrodes (e.g., polypyrrole-carbon nanotube composite electrodes), have been utilized to enhance sensitivity and selectivity. acs.orgdergipark.org.tr

For instance, a polypyrrole-carbon nanotube modified glassy carbon electrode demonstrated a linear range of 5-500 mg L⁻¹ with a detection limit of 1.6 mg L⁻¹ for Metamizole(1-) determination using DPV. dergipark.org.tr Another study using cyclic voltammetry at a glassy carbon electrode under microwave radiation reported a detection limit of 4.41×10⁻⁶ mol/L. The electrochemical oxidation of Metamizole(1-) has been shown to be an irreversible process. researchgate.net

The table below summarizes the characteristics of various electrochemical methods for Metamizole(1-) detection.

| Method | Electrode | Linear Range | Detection Limit |

| Differential Pulse Voltammetry | Polypyrrole-carbon nanotube modified glassy carbon electrode dergipark.org.tr | 5-500 mg L⁻¹ dergipark.org.tr | 1.6 mg L⁻¹ dergipark.org.tr |

| Cyclic Voltammetry (with microwave activation) | Glassy Carbon Electrode | 4.0×10⁻⁵ - 1.0×10⁻³ mol/L | 4.41×10⁻⁶ mol/L |

| Amperometry | Screen-printed electrodes sciepub.com | Not specified | ~5 µmol/L sciepub.com |

Cyclic Voltammetry (CV) for Electro-Oxidation Mechanism Studies

Cyclic Voltammetry (CV) is a powerful electrochemical technique utilized to investigate the redox behavior of chemical species. In the context of Metamizole(1-) research, CV has been instrumental in elucidating its complex electro-oxidation mechanism.

Studies using a glassy carbon electrode have revealed that Metamizole undergoes multiple oxidation processes. researchgate.net In both aqueous (Britton Robinson Buffer) and dimethylformamide (DMF) media, three distinct oxidation processes are observed. researchgate.net A key finding in DMF medium is the characterization of the first oxidation process as reversible. researchgate.net This reversibility is indicated by a peak potential difference (Eap – Ecp) of 63 mV and an anodic to cathodic peak current ratio (Iap/Icp) of 0.94. researchgate.net

A significant aspect of Metamizole's chemistry is its hydrolysis to the active metabolite, 4-methylaminoantipyrine (MAA). usp.br CV studies have successfully differentiated the electrochemical signals corresponding to Metamizole and MAA. researchgate.net In aqueous solutions, the peak potential attributed to the oxidation of MAA shifts to less positive potentials as the pH increases. researchgate.net This pH-dependent behavior provides a means to distinguish it from the parent drug. The electrochemical processes observed in DMF are also present in aqueous media, with the exception of the process linked to MAA oxidation. researchgate.net The voltammetric results suggest that Metamizole behaves as a quasi-reversible system. researchgate.net The extent of the oxidation process in voltammetric studies is dependent on the initial composition of the solutions, which is influenced by pH and buffer composition. researchgate.net

Table 1: Key Findings from Cyclic Voltammetry Studies of Metamizole(1-)

| Parameter | Observation | Medium | Reference |

| Oxidation Processes | Three distinct oxidation processes observed. | Aqueous (Britton Robinson Buffer) & DMF | researchgate.net |

| First Oxidation Process | Characterized as reversible. | DMF | researchgate.net |

| Reversibility Criteria | Eap – Ecp = 63 mV; Iap/Icp ratio = 0.94. | DMF | researchgate.net |

| MAA Oxidation | Peak potential shifts to less positive values with increasing pH. | Aqueous | researchgate.net |

| System Behavior | Quasi-reversible system. | Not specified | researchgate.net |

Electrogenerated Chemiluminescence (ECL)

Electrogenerated Chemiluminescence (ECL) is a highly sensitive analytical technique that combines electrochemical reactions with light emission. It has been applied to the quantitative analysis of Metamizole(1-). The principle behind its application in this context is the quenching of an ECL signal by Metamizole.

Specifically, the ECL generated by the tris(2,2'-bipyridyl)ruthenium(II) complex, [Ru(bpy)3]2+, is diminished in the presence of Metamizole. sciepub.com This quenching effect forms the basis for a quantitative detection method. sciepub.com Research has demonstrated that as the concentration of Metamizole increases, the ECL signal is proportionally reduced. sciepub.com While ECL provides a method for detection, it has been noted to have the disadvantage of relatively poor reproducibility. sciepub.com The limit of detection (LOD) for this method has been reported to be around 50 µmol/L. sciepub.com

Amperometry

Amperometry is an electrochemical detection method where the current generated by the oxidation or reduction of a substance at an electrode is measured. It is frequently coupled with Flow Injection Analysis (FIA) to provide a rapid and low-cost method for quantifying Metamizole(1-). sciepub.com

The choice of electrode material significantly influences the sensitivity and performance of the amperometric determination of Metamizole. Various electrodes have been investigated, including glassy carbon, carbon paste, platinum, and gold electrodes. sciepub.com Modified electrodes, such as a carbon paste electrode modified with nickel-doped potassium strontium niobate, have also been developed, exhibiting reversible behavior and high conductivity. sciepub.com Another approach involves the use of a glassy carbon electrode modified with single-walled carbon nanotubes (SWCNTs) and Nafion, which has been shown to remarkably enhance the oxidation signal of Metamizole. researchgate.net